molecular formula C25H24FN3O5S2 B2850369 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide CAS No. 921780-44-1

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide

Cat. No.: B2850369
CAS No.: 921780-44-1
M. Wt: 529.6
InChI Key: USXUZTSIOZTSIV-UHFFFAOYSA-N
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Description

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is a synthetic small molecule with a molecular formula of C 25 H 24 FN 3 O 5 S 2 and a molecular weight of 529.6 g/mol . Its structure features a benzofuran core linked to a thiazole group and a piperidine-4-carboxamide moiety substituted with a (4-fluorophenyl)sulfonyl group. The benzofuran scaffold is a significant pharmacophore in medicinal chemistry, with derivatives being investigated for a wide range of biological activities . While the specific biological target and mechanism of action for this compound require further investigation, its molecular architecture suggests potential for interaction with various enzymatic and receptor targets. Research into structurally similar compounds provides context for its potential applications. For instance, benzofuran-containing compounds are actively studied in oncology research, particularly in the targeted degradation of bromodomain-containing proteins (BET proteins) like BRD4, which are promising targets in multiple cancers . Other research avenues for benzofuran derivatives include their evaluation as SIRT2 inhibitors, with related compounds showing selective inhibitory activity over SIRT1 and SIRT3 . Furthermore, some benzofuran analogues have demonstrated positive effects on bone health, showing osteogenic effects by stimulating osteoblast differentiation and mineralization . Researchers may explore this compound as a novel chemical probe in these or other areas, including neuropharmacology and infectious disease. This product is supplied for laboratory research use only. It is strictly not intended for diagnostic, therapeutic, or personal use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN3O5S2/c1-2-33-21-5-3-4-17-14-22(34-23(17)21)20-15-35-25(27-20)28-24(30)16-10-12-29(13-11-16)36(31,32)19-8-6-18(26)7-9-19/h3-9,14-16H,2,10-13H2,1H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXUZTSIOZTSIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran and thiazole intermediates, followed by their coupling with the piperidine derivative. Key steps may include:

    Formation of Benzofuran Intermediate: Ethylation of a suitable benzofuran precursor.

    Thiazole Synthesis: Cyclization reactions involving thioamides and α-haloketones.

    Coupling Reactions: Use of coupling agents like EDCI or DCC to link the thiazole and benzofuran intermediates.

    Final Assembly: Introduction of the piperidine moiety through nucleophilic substitution or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the benzofuran or thiazole rings.

    Reduction: Reduction of the sulfonyl group to a sulfide.

    Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like KMnO₄ or H₂O₂.

    Reduction: Use of reducing agents like LiAlH₄ or NaBH₄.

    Substitution: Use of halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, or cellular uptake mechanisms. Its structural features could make it a candidate for drug discovery and development.

Medicine

In medicine, N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide could be investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a target for pharmaceutical research.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, or electronic devices. Its unique chemical structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

The compound shares structural motifs with several synthesized derivatives (Table 1). Key comparisons include:

Compound Name/ID Core Structure Key Substituents Notable Features
Target Compound Benzofuran-thiazole 7-ethoxybenzofuran, 4-fluorophenyl sulfonyl, piperidine-4-carboxamide Combines aromatic, sulfonyl, and carboxamide groups for multifunctional interactions.
Compounds [4–6] () Hydrazinecarbothioamide 4-X-phenylsulfonyl benzoyl, 2,4-difluorophenyl Feature C=S and C=O groups; tautomerization observed in derived triazoles .
Compound 85 () Thiazole-benzoyl 4-hydroxyphenyl, trifluoromethoxy benzoyl, cyclopropane-carboxamide Trifluoromethoxy enhances lipophilicity; cyclopropane adds steric constraint.
1152424-34-4 () Benzofuran-piperidine 2-cyanobenzyl, 4-(trifluoromethyl)phenyl piperidinyloxy Trifluoromethyl and cyano groups improve metabolic stability and binding affinity.

Key Observations :

  • Electronic Effects : The 4-fluorophenyl sulfonyl group in the target compound contrasts with the trifluoromethoxy (Compound 85) or trifluoromethyl (1152424-34-4) groups in analogues, which impart stronger electron-withdrawing effects .
  • Tautomerism : Unlike hydrazinecarbothioamides [4–6], which undergo tautomerization to triazole-thiones, the target compound’s thiazole-benzofuran core lacks such equilibrium, favoring structural stability .
Physicochemical and Functional Properties
  • Solubility: The 7-ethoxy group on benzofuran may enhance solubility compared to non-ethoxy analogues (e.g., Compound 85’s hydroxyl group), though the sulfonyl-piperidine segment could reduce it .
  • This contrasts with trifluoromethoxy-containing Compound 85, which may target lipid-mediated pathways .

Biological Activity

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. The compound's structure integrates a thiazole ring, an ethoxybenzofuran moiety, and a sulfonamide functionality, which may contribute to its pharmacological properties.

Chemical Structure

The molecular formula of this compound is C25H24F N3O5S, with a molecular weight of 485.59 g/mol. Its structural characteristics are critical for understanding its biological activity.

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets such as enzymes, receptors, and ion channels. These interactions can modulate various biological pathways, including:

  • Signal Transduction : The compound may influence signaling pathways that regulate cellular responses.
  • Metabolic Regulation : It could affect metabolic processes by interacting with metabolic enzymes.
  • Gene Expression Modulation : The compound might alter gene expression through receptor binding.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds related to this class. For instance, derivatives with similar structures have shown significant cytotoxic activity against various cancer cell lines:

CompoundCancer Cell LineIC50 Value (µM)
Compound AHCT-116 (Colon Carcinoma)6.2
Compound BT47D (Breast Cancer)27.3
Compound CMCF-7 (Breast Cancer)43.4

These findings suggest that the thiazole and benzofuran components may play crucial roles in enhancing the anticancer activity of the compound.

Antimicrobial Activity

Research has also indicated that thiazole derivatives exhibit antimicrobial properties. For example, studies demonstrated that certain thiazole-containing compounds showed significant antibacterial activity against pathogenic bacteria compared to standard antibiotics.

Case Studies

  • Study on Anticancer Activity : In vitro tests conducted on derivatives similar to this compound revealed that these compounds significantly inhibited the proliferation of cancer cells. The study highlighted the importance of the thiazole ring in enhancing cytotoxicity against cancer cell lines.
  • Antimicrobial Testing : A recent evaluation of thiazole derivatives showed promising results against Gram-positive and Gram-negative bacteria. The study concluded that modifications in the sulfonamide group could enhance antimicrobial efficacy.

Synthesis Pathway

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Benzofuran Intermediate : Ethylation of a suitable precursor.
  • Thiazole Synthesis : Cyclization reactions involving thioamides and α-haloketones.
  • Coupling Reactions : Use of coupling agents like EDCI or DCC to link intermediates.
  • Final Assembly : Introduction of the piperidine moiety through nucleophilic substitution or amidation reactions.

Q & A

Q. Analytical methods :

  • NMR spectroscopy : Key signals include aromatic protons (δ 7.0–8.5 ppm for benzofuran/thiazole) and aliphatic protons (δ 1.2–3.5 ppm for piperidine) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight .
  • HPLC : Retention time consistency confirms purity (>95%) .

Advanced: How can reaction yields be optimized for sensitive functional groups (e.g., sulfonamides)?

  • Protective groups : Temporarily shield reactive amines with tert-butoxycarbonyl (Boc) during sulfonylation to prevent undesired cross-reactions .
  • Stepwise addition : Introduce the 4-fluorophenylsulfonyl group after piperidine ring formation to avoid steric hindrance .
  • Low-temperature quenching : Halt reactions at –20°C to stabilize intermediates .

Advanced: How to resolve contradictions in reported biological activity data?

Discrepancies may arise from:

  • Assay conditions : Variations in cell lines (e.g., HEK293 vs. CHO) or incubation times can alter IC₅₀ values. Validate using standardized protocols .
  • Solubility differences : Use DMSO stock solutions at consistent concentrations (<0.1% v/v) to avoid cytotoxicity artifacts .
  • Metabolic stability : Assess liver microsome degradation rates to explain in vitro vs. in vivo efficacy gaps .

Basic: What safety precautions are required for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2B for skin irritation) .
  • Ventilation : Use fume hoods during weighing to avoid inhalation of fine particles .
  • Spill management : Neutralize residues with activated carbon and dispose via hazardous waste protocols .

Advanced: How to assess compound stability under varying storage conditions?

  • Thermal stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring for degradation products .
  • Light sensitivity : Store in amber vials at –20°C; UV-Vis spectroscopy tracks photodegradation (λmax shifts indicate structural changes) .
  • Hydrolytic stability : Test pH-dependent degradation in buffers (pH 1–10) to identify labile bonds (e.g., amide or sulfonyl groups) .

Advanced: What strategies validate target engagement in pharmacological studies?

  • Binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for receptors (e.g., kinase targets) .
  • Mutagenesis : Engineer receptor mutants (e.g., alanine scanning) to identify critical binding residues .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein thermal stability shifts in cell lysates .

Basic: What are the hypothesized pharmacological targets?

  • Kinase inhibition : Structural analogs show activity against tyrosine kinases (e.g., EGFR) due to the sulfonyl-piperidine motif .
  • GPCR modulation : The benzofuran-thiazole moiety may interact with serotonin or dopamine receptors .
  • Anti-inflammatory effects : Sulfonamide derivatives often inhibit COX-2 or NF-κB pathways .

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